molecular formula C12H22N2O3 B11776404 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11776404
M. Wt: 242.31 g/mol
InChI Key: KDIZGGLYKLXOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a chemical compound with a complex structure that includes a piperidine ring, a tetrahydrofuran ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and tetrahydrofuran intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes may include:

    Formation of Piperidine Intermediate: This step involves the preparation of the piperidine ring, which can be achieved through various methods such as cyclization reactions.

    Formation of Tetrahydrofuran Intermediate: The tetrahydrofuran ring is synthesized separately, often through ring-closing reactions.

    Coupling Reaction: The piperidine and tetrahydrofuran intermediates are coupled using reagents like acyl chlorides or anhydrides to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide: shares structural similarities with other compounds that contain piperidine and tetrahydrofuran rings.

    N-((tetrahydrofuran-2-yl)methyl)acetamide: A simpler analog without the piperidine ring.

    2-(Piperidin-3-yloxy)acetamide: A related compound lacking the tetrahydrofuran ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15)

InChI Key

KDIZGGLYKLXOFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OCC(=O)NCC2CCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.